molecular formula C13H10N4O B13145453 4-Phenyl-6-(1H-pyrrol-2-yl)-1,3,5-triazin-2(5H)-one CAS No. 62460-53-1

4-Phenyl-6-(1H-pyrrol-2-yl)-1,3,5-triazin-2(5H)-one

Cat. No.: B13145453
CAS No.: 62460-53-1
M. Wt: 238.24 g/mol
InChI Key: ULHPRCSBUQPFSS-UHFFFAOYSA-N
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Description

4-Phenyl-6-(1H-pyrrol-2-yl)-1,3,5-triazin-2(5H)-one is a heterocyclic compound that features a triazine ring substituted with phenyl and pyrrolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-6-(1H-pyrrol-2-yl)-1,3,5-triazin-2(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with a suitable pyrrole derivative, followed by cyclization with cyanuric chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-6-(1H-pyrrol-2-yl)-1,3,5-triazin-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted triazine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

4-Phenyl-6-(1H-pyrrol-2-yl)-1,3,5-triazin-2(5H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-Phenyl-6-(1H-pyrrol-2-yl)-1,3,5-triazin-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-1,3,5-triazin-2(1H)-one: Lacks the pyrrolyl group, which may affect its biological activity and chemical reactivity.

    6-(1H-Pyrrol-2-yl)-1,3,5-triazin-2(1H)-one: Lacks the phenyl group, leading to different structural and functional properties.

    4-Phenyl-6-(1H-pyrrol-2-yl)-1,3,5-triazine: Similar structure but without the carbonyl group, which can influence its reactivity and applications.

Uniqueness

4-Phenyl-6-(1H-pyrrol-2-yl)-1,3,5-triazin-2(5H)-one is unique due to the presence of both phenyl and pyrrolyl groups on the triazine ring, which imparts distinct chemical and biological properties. This combination of substituents can enhance its potential as a versatile compound in various research and industrial applications.

Properties

CAS No.

62460-53-1

Molecular Formula

C13H10N4O

Molecular Weight

238.24 g/mol

IUPAC Name

4-phenyl-6-(1H-pyrrol-2-yl)-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C13H10N4O/c18-13-16-11(9-5-2-1-3-6-9)15-12(17-13)10-7-4-8-14-10/h1-8,14H,(H,15,16,17,18)

InChI Key

ULHPRCSBUQPFSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)NC(=N2)C3=CC=CN3

Origin of Product

United States

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